A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the pyrazole derivative, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole. The document will cover its fundamental chemical properties, including its IUPAC nomenclature and known synonyms, detailed physicochemical characteristics, and a proposed, evidence-based synthesis protocol. Furthermore, this guide will delve into the broader pharmacological context of pyrazole-containing compounds, extrapolating the potential therapeutic applications of this specific molecule in areas such as anti-inflammatory and analgesic drug discovery. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel pyrazole scaffolds.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into a diverse range of therapeutic agents, demonstrating activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects.[1][3] Marketed drugs such as the anti-inflammatory agent celecoxib and the analgesic difenamizole underscore the clinical significance of this heterocyclic motif.[4]
This guide focuses on a specific, yet promising, member of this class: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole. By dissecting its chemical identity, synthesis, and potential biological activities, we aim to provide a comprehensive resource for its further investigation and potential translation into novel therapeutic entities.
Chemical Identification and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the IUPAC name and common synonyms for the compound of interest.
IUPAC Name
The systematically generated and internationally recognized IUPAC name for the target molecule is 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole .
Synonyms and Identifiers
For a comprehensive literature search and database cross-referencing, a list of known synonyms and identifiers is provided in the table below.
| Identifier Type | Identifier |
| Synonym | 1-(p-Methoxyphenyl)-3-methyl-1H-pyrazole |
| Synonym | 3-Methyl-1-(4-methoxyphenyl)-1H-pyrazole |
| Related CAS Number | 1586700-11-9 (for the isomeric 1-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazole)[5] |
Note: While a specific CAS number for the title compound was not definitively identified in the initial search, the provided CAS number for a close isomer can be a useful starting point for further investigation.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing appropriate experimental protocols. While experimental data for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is not extensively available, we can infer its likely characteristics based on closely related structures and computational predictions.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for a closely related isomer, 1-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazole. These values are expected to be comparable to the title compound.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| Boiling Point | 314.9 ± 37.0 °C (at 760 Torr) | [5] |
| Density | 1.075 ± 0.14 g/cm³ | [5] |
| pKa | 1.41 ± 0.10 | [5] |
Spectroscopic Characterization (Anticipated)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring, a singlet for the methoxy group protons, a singlet for the methyl group protons on the pyrazole ring, and signals for the pyrazole ring protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the para-substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the methoxyphenyl ring, the methoxy carbon, the methyl carbon, and the carbons of the pyrazole ring. The chemical shifts will be influenced by the electronic environment of each carbon atom.[6]
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy or methyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group.
Synthesis Methodology: A Proposed Protocol
While a specific, validated synthesis protocol for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole was not found in the initial literature survey, a reliable synthetic route can be proposed based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis and related 1,3-dicarbonyl condensation reactions are the most common and versatile methods for preparing substituted pyrazoles.
The proposed synthesis involves the condensation of a substituted hydrazine with a β-diketone. A similar procedure has been documented for the synthesis of the related compound, 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole.[7]
Proposed Synthetic Scheme
Caption: Proposed synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a guideline and may require optimization for yield and purity.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-methoxyphenylhydrazine (or its hydrochloride salt) in a suitable solvent such as ethanol or glacial acetic acid.
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Addition of Reactant: To the stirred solution, add 1.0 to 1.2 equivalents of acetylacetone (2,4-pentanedione).
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Reaction Conditions: If using the hydrochloride salt of the hydrazine, a base such as sodium acetate or a non-nucleophilic organic base should be added to neutralize the acid. The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.
Rationale for Experimental Choices
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Solvent: Ethanol and acetic acid are common solvents for this type of condensation as they effectively dissolve the reactants and facilitate the reaction.
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Catalysis: The reaction can often proceed without a catalyst, but in some cases, a catalytic amount of acid (like a drop of concentrated HCl) or base can accelerate the cyclization.
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Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products. Recrystallization is an excellent final step to obtain a highly pure crystalline product.
Potential Therapeutic Applications and Pharmacological Context
While direct pharmacological data for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is limited, the extensive body of research on the pyrazole scaffold allows for informed predictions of its potential therapeutic applications.
Anti-inflammatory and Analgesic Potential
A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The structural features of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole, particularly the presence of the methoxyphenyl group, are found in many known COX inhibitors. It is plausible that this compound could modulate inflammatory pathways, making it a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID).
Anticancer Activity
The pyrazole nucleus is a key component in several compounds investigated for their anticancer properties.[2] These compounds often act by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival. The specific substitution pattern of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole could confer selectivity towards certain kinases, warranting its evaluation in cancer cell line screening assays.
Other Potential Activities
The versatility of the pyrazole scaffold suggests that 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole could also possess other biological activities, including:
Further investigation through in vitro and in vivo screening is necessary to elucidate the full pharmacological profile of this compound.
Future Directions and Conclusion
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole represents an intriguing, yet underexplored, molecule within the pharmacologically rich class of pyrazole derivatives. This technical guide has provided a foundational understanding of its chemical identity, a proposed synthetic route, and a rationale for its potential therapeutic applications based on the well-established activities of the pyrazole scaffold.
Future research should focus on the following areas:
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Validated Synthesis and Characterization: The proposed synthesis should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques (NMR, MS, IR) and elemental analysis.
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In Vitro Pharmacological Screening: The compound should be screened against a panel of relevant biological targets, including COX enzymes, protein kinases, and various microbial strains, to identify its primary mechanism of action.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the methoxyphenyl and methyl substituents would provide valuable insights into the structural requirements for optimal activity.
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